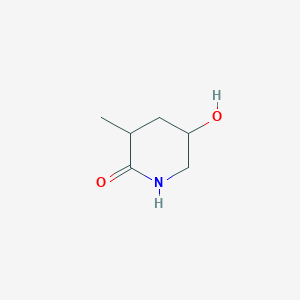

5-hydroxy-3-methyl-2-Piperidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-hydroxy-3-methyl-2-Piperidinone is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Potential One significant application of derivatives related to 5-hydroxy-3-methyl-2-piperidinone involves their potential in anticancer therapy. A study has synthesized novel hydroxyl-substituted double Schiff-base 4-piperidinone/cyclohexanone derivatives, showing notable cytotoxicity against various human carcinoma cell lines. These compounds, especially a 3,4,5-trihydroxyphenyl-substituted derivative, demonstrated effective cell apoptosis induction in liver cancer models, suggesting potential as anticancer agents for early liver cancer treatment (Lianshuang Zhang et al., 2019).

Synthesis of Piperidine Alkaloids Derivatives of this compound have been utilized as chiral building blocks for synthesizing various piperidine alkaloids. A study highlights an efficient transformation leading to a versatile chiral building block for the synthesis of piperidinol and piperidinone, which can be further elaborated into compounds like desoxoprosophylline and deoxymannojirimycin (E. Tzanetou et al., 2007).

Synthetic Methodology Development A diastereoselective approach for synthesizing trans-5-hydroxy-6-substituted 2-piperidinones showcases the advancement in synthetic methodologies. This approach involves a one-pot intramolecular tandem process, demonstrating the utility in asymmetric syntheses of pharmacologically relevant compounds like L-733, 060, and CP-122721 (Yi-Wen Liu et al., 2017).

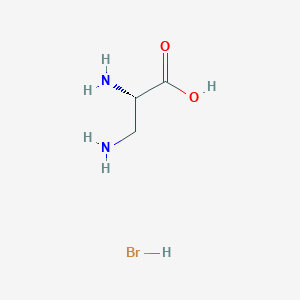

Asymmetric Synthesis of Amino Acids The development of synthetic routes for chiral amino acids, such as (2S,5R)-5-hydroxylysine, highlights another research application. This synthesis approach is based on asymmetric hydroxylation, demonstrating the utility of this compound derivatives in preparing biologically significant amino acids found in collagen (J. Marin et al., 2002).

Molecular Interaction Studies Investigations into the binding mechanisms of 5-hydroxy-1-methylpiperidin-2-one with human serum albumin provide insights into the pharmacokinetics and bioavailability of piperidine alkaloid-based drugs. This research elucidates the molecular interactions facilitating drug delivery and highlights the role of piperidine derivatives in medicinal chemistry (Sangilimuthu Alagar Yadav et al., 2018).

Propiedades

IUPAC Name |

5-hydroxy-3-methylpiperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(8)3-7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZKBJYWKNLGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

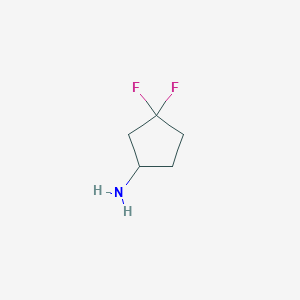

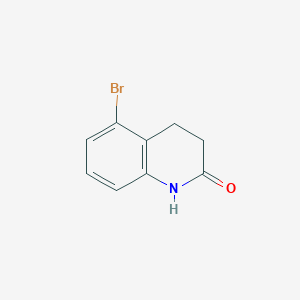

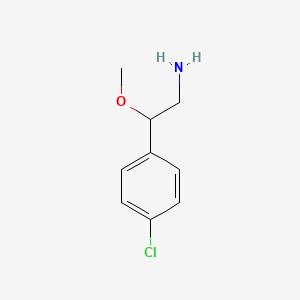

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)

![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)